Product packaging for Z-D-Gln(Trt)-OH(Cat. No.:CAS No. 200625-96-3)

Z-D-Gln(Trt)-OH

Cat. No.: B612891
CAS No.: 200625-96-3
M. Wt: 522.61
InChI Key: MYOAIKMOWHPBQS-MUUNZHRXSA-N
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Description

Z-D-Gln(Trt)-OH is a protected derivative of the unnatural amino acid D-glutamine, specifically designed for use in peptide synthesis. The compound features two protecting groups: a Z-group (Carbobenzyloxy) on the alpha-amino group and a Trt-group (Trityl) on the side chain amide of glutamine . This protection strategy is critical for preventing undesired side reactions, such as the dehydration of the glutamine side chain, which can occur when carbodiimide coupling reagents are used . The Trityl protection also significantly enhances the solubility of the building block in common organic solvents like DMF and NMP, facilitating more efficient coupling reactions during solid-phase peptide synthesis (SPPS) . As a D-isomer of glutamine, this amino acid derivative is valuable in the synthesis of novel peptide sequences and for studying the effects of chiral structure on peptide stability and biological activity. The compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human use. Key Identifiers • CAS Number : 132388-60-4 • Molecular Formula : C 32 H 30 N 2 O 5 • Molecular Weight : 522.6 Please note: Specific data such as purity, optical rotation, melting point, and storage recommendations for this specific compound are not available in the current search results and should be confirmed via the supplier's Certificate of Analysis (COA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O5 B612891 Z-D-Gln(Trt)-OH CAS No. 200625-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAIKMOWHPBQS-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187165
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200625-96-3
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200625-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Protected Amino Acid Chemistry

The synthesis of peptides, whether in solution or on a solid phase, necessitates the use of protecting groups to prevent unwanted side reactions at the various functional sites of amino acids. Z-D-Gln(Trt)-OH is a quintessential example of a doubly protected amino acid, featuring a benzyloxycarbonyl (Z) group at the α-amino position and a trityl (Trt) group on the side-chain amide.

The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines. peptide.com Introduced in the early 20th century, it is prized for its stability under a range of conditions, yet it can be readily removed by catalytic hydrogenation, a process that typically does not affect the trityl group. organic-chemistry.org This orthogonality is crucial for synthetic strategy. peptide.com

The trityl (Trt) group , a bulky triphenylmethyl group, serves to protect the side-chain amide of the glutamine residue. nih.govgoogle.com The amide groups of asparagine and glutamine are prone to undesirable side reactions, such as dehydration to nitriles or intramolecular cyclization, during peptide synthesis. google.comgoogle.com The Trt group effectively shields the amide nitrogen, preventing these reactions. google.com Furthermore, the presence of the bulky Trt group often enhances the solubility of the protected amino acid derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), which is a significant practical advantage. peptide.compeptide.com

Significance in Peptide Synthesis Methodologies

Z-D-Gln(Trt)-OH is a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While the Z-group is more traditionally associated with solution-phase methods, its compatibility with certain SPPS strategies exists. peptide.combachem.com

In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The choice of protecting groups is paramount. The Trt group on the glutamine side chain is particularly favored in modern Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS. peptide.com It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is cleaved under the strongly acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). peptide.com

The use of side-chain protection on glutamine, as afforded by the Trt group, has been shown to significantly improve the purity of the final crude peptide product. For instance, the synthesis of a hexaglutamine peptide showed a purity of 92% when the glutamine residues were protected with trityl, compared to only 30% without this protection. google.com This highlights the critical role of this compound and its L-counterpart in minimizing side reactions and simplifying the purification of synthetic peptides. google.com

Historical Development and Evolution of Its Utilization in Research

The development of Z-D-Gln(Trt)-OH is intrinsically linked to the evolution of peptide synthesis itself. The introduction of the Z-group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, laying the foundation for modern peptide chemistry. The need to protect the reactive side chains of amino acids like glutamine became apparent as chemists tackled the synthesis of longer and more complex peptides.

It has been long recognized that the amide groups of asparagine and glutamine can lead to unwanted side reactions. google.com The trityl group was introduced as a solution to protect the side-chain carboxamide function of these amino acids. nih.gov Its acid lability made it compatible with various synthetic strategies. While the initial focus was often on L-amino acids, the growing interest in peptides containing D-amino acids for therapeutic and research purposes spurred the synthesis and application of derivatives like this compound. Patents from the late 1980s and early 1990s describe the use of trityl and its substituted variants (like methyltrityl) for the protection of asparagine and glutamine, underscoring the industrial and academic recognition of their importance in producing high-purity peptides. nih.govgoogle.com The synthesis of related compounds, such as Fmoc-D-Gln(Trt)-OH, often starts from precursors like Z-D-Gln-OH, indicating the foundational role of Z-protected intermediates in the production of other valuable peptide building blocks. google.com

Stereochemical Considerations: Focus on the D Glutamine Configuration

The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide sequences is a powerful strategy for modulating their biological properties. While proteins are ribosomally synthesized using exclusively L-amino acids, peptides containing D-amino acids are found in nature and can be synthesized chemically. nih.govwikipedia.org

The key significance of the D-glutamine configuration in Z-D-Gln(Trt)-OH lies in the properties it imparts to the final peptide. Peptides containing D-amino acids often exhibit:

Enhanced Proteolytic Stability: Most proteases, the enzymes that degrade proteins and peptides, are stereospecific for L-amino acids. Introducing a D-amino acid can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life.

Conformational Constraints: The presence of a D-amino acid can induce specific turns or secondary structures (like kinks in helices) that would not be accessible to the all-L-peptide. frontiersin.org This can lead to novel receptor binding affinities or biological activities.

Modulated Biological Activity: The stereochemistry of each amino acid is critical for biomolecular recognition. frontiersin.org Replacing an L-amino acid with its D-enantiomer can drastically alter or even enhance the biological function of a peptide. nih.gov

Therefore, this compound is not just a protected amino acid; it is a tool for rational peptide design, allowing researchers to create peptides with improved therapeutic potential or unique structural characteristics. nih.gov

Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid nih.gov
CAS Number 200625-96-3 nih.gov
Molecular Formula C₃₂H₃₀N₂O₅ nih.govchemicalbook.com
Molecular Weight 522.59 g/mol nih.govchemicalbook.comnih.gov
Appearance White to off-white powder/solid chemicalbook.com
Melting Point 160-165 °C chemsrc.com
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone chemicalbook.com

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of Nα-benzyloxycarbonyl-Nδ-trityl-D-glutamine, commonly abbreviated as this compound, is a critical process in peptide chemistry. This doubly protected amino acid derivative is instrumental in the synthesis of complex peptides, where precise control over reactive functional groups is paramount. This article explores the synthetic strategies and methodologies employed for the preparation of this compound, focusing on the intricacies of protecting group chemistry and the various synthetic routes developed to optimize its production.

Advanced Analytical Methodologies for Z D Gln Trt Oh and Its Transformation Products in Research Contexts

Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures

Spectroscopic methods are indispensable for real-time reaction monitoring and the structural characterization of reactants, intermediates, and products in the synthetic pathways involving Z-D-Gln(Trt)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a primary tool for structural confirmation and purity assessment. acs.org ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. For this compound, characteristic signals for the benzyloxycarbonyl (Z) group protons (aromatic signals and a benzylic CH₂), the trityl (Trt) group's numerous aromatic protons, and the D-glutamine backbone can be unambiguously assigned. During a peptide coupling reaction, NMR can be used to monitor the disappearance of the carboxylic acid proton and shifts in the α-carbon and adjacent proton signals upon formation of an activated ester or amide bond. The appearance of new signals corresponding to the coupled amino acid residue confirms reaction progress.

Mass Spectrometry (MS) is crucial for determining the exact molecular weight and for identifying trace-level intermediates and byproducts. acs.org Electrospray ionization (ESI-MS) is commonly used to detect the molecular ion of this compound and its subsequent products in a reaction mixture. In a peptide synthesis workflow, LC-MS (Liquid Chromatography-Mass Spectrometry) allows for the separation of components before mass analysis, providing a clear picture of reaction success and impurity profiles. physchemres.org For example, the mass spectrometer can detect the formation of activated intermediates (e.g., with coupling reagents like HCTU) or potential side products like the deprotected H-D-Gln(Trt)-OH or the pyroglutamate (B8496135) derivative formed from side-chain cyclization.

Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational properties of functional groups, making it highly effective for monitoring chemical transformations. organic-chemistry.org The technique can identify key functional groups and confirm structural features. acs.org The progress of a coupling reaction involving this compound can be followed by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretching band corresponding to the newly formed amide (peptide) bond. Reaction-induced FTIR difference spectroscopy can even be used to isolate the vibrations of specific chemical groups involved in a reaction, offering granular insight into the molecular mechanism. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound and a potential transformation product.

Compound Technique Key Expected Signals/Data
This compound ¹H NMRSignals for Z-group (aromatic, ~7.3 ppm; CH₂, ~5.1 ppm), Trt-group (aromatic, ~7.2-7.4 ppm), D-Gln backbone (α-H, β-H, γ-H), NH protons.
¹³C NMRCarbonyl carbons (acid, amide, carbamate), aromatic carbons (Z and Trt groups), aliphatic carbons of Gln backbone.
ESI-MS[M+H]⁺, [M+Na]⁺ corresponding to the molecular weight of 610.71 g/mol .
FTIRBroad O-H stretch (~3300-2500 cm⁻¹), C=O stretches (acid, amide, carbamate (B1207046) ~1700-1630 cm⁻¹), N-H stretch (~3300 cm⁻¹). researchgate.net
Z-D-Gln(Trt)-Peptide ¹H NMRDisappearance of carboxylic acid proton; appearance of new signals for the coupled amino acid; shift in α-H signal of the Gln residue.
ESI-MS[M+H]⁺ corresponding to the mass of the newly formed dipeptide.
FTIRDisappearance of broad carboxylic O-H stretch; appearance of characteristic peptide amide I and amide II bands.

Chromatographic Purity Assessment and Enantiomeric Purity Determination in Research-Scale Synthesis

Chromatographic methods are the gold standard for assessing the purity of synthesized this compound and the peptides derived from it. These techniques are critical for separating the target compound from unreacted starting materials, reagents, and side products generated during synthesis and deprotection steps. acs.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination. acs.org A typical setup for analyzing this compound or its peptide derivatives involves reversed-phase HPLC (RP-HPLC) with a C8 or C18 stationary phase. researchgate.net A gradient elution system, commonly using water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is employed to separate compounds based on their hydrophobicity. researchgate.net The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at 214 nm and 254 nm.

Enantiomeric Purity Determination is of paramount importance, as the introduction of the incorrect (L) enantiomer can have significant consequences for the structure and biological activity of the final peptide. Racemization can occur during the activation step of peptide coupling. researchgate.net While standard RP-HPLC cannot distinguish between enantiomers, specialized chiral chromatography is required.

Several approaches exist for determining the enantiomeric excess (e.e.) of this compound or for assessing the chiral integrity of the glutamine residue after incorporation into a peptide:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most elegant method. HPLC columns with a bonded chiral selector can differentiate between the D- and L-enantiomers. Various types of CSPs are effective for separating N-protected amino acids. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotic-based phases (e.g., teicoplanin or vancomycin), and Pirkle-type phases. physchemres.orgmedchemexpress.com The choice of CSP and mobile phase is critical for achieving baseline separation. physchemres.org For N-protected amino acids, zwitterionic and anion-exchanger type CSPs have also shown success. acs.org

Pre-column Derivatization: An alternative method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral RP-HPLC column. organic-chemistry.orgnottingham.ac.uk

Hydrolysis and Analysis: For peptides, the sample can be hydrolyzed back to its constituent amino acids, which are then analyzed for enantiomeric purity using either gas chromatography (GC) or HPLC on a chiral column. lu.seru.nl This method must account for any racemization that might occur during the hydrolysis step itself, often by using deuterated acid and monitoring for deuterium (B1214612) incorporation. lu.seru.nl

The following table summarizes various CSPs used for the chiral separation of amino acid derivatives.

Chiral Stationary Phase (CSP) Type Principle of Separation Applicability to N-Protected Amino Acids Example Commercial Columns
Polysaccharide-based Forms transient diastereomeric complexes with analytes via hydrogen bonds, dipole-dipole, and steric interactions. physchemres.orgExcellent, widely used for N-Fmoc, N-Boc, and N-Z protected amino acids. physchemres.orgChiralcel OD-H, Chiralpak AD physchemres.org
Macrocyclic Glycopeptide (Antibiotic) Multiple chiral centers and functional groups create complex steric and interactive sites for chiral recognition. Highly effective for a broad range of underivatized and N-protected amino acids. CHIROBIOTIC T, CHIROBIOTIC V
Crown Ether-based Forms inclusion complexes with primary amino groups, with stability dependent on stereochemistry. medchemexpress.comPrimarily used for free amino acids, but can be applied to derivatives with a free primary amine. medchemexpress.comCrownpak CR(+) medchemexpress.com
Zwitterionic / Ion-Exchange Utilizes a combination of ionic interactions and other chiral recognition mechanisms. acs.orgEffective for N-protected amino acids, offering a different selectivity profile. acs.orgQN-AX™, ZWIX(+)™ acs.org

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, computational chemistry provides powerful predictive and explanatory insights into the behavior of this compound at a molecular level.

The reactivity and interaction of this compound are heavily influenced by its three-dimensional shape and flexibility. The bulky benzyloxycarbonyl (Z) and trityl (Trt) protecting groups impose significant steric constraints that dictate the accessible conformations of the molecule.

Conformational analysis , using methods like ab initio or Density Functional Theory (DFT), can be employed to calculate the geometries and relative energies of different stable conformers. physchemres.org These calculations help identify the lowest energy (most populated) shapes of the molecule, which is critical for understanding how it will be recognized by enzymes or how it will orient itself during a coupling reaction. The Trt group, in particular, is known to prevent side-chain reactions through its steric bulk.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution over time. mdpi.com By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal:

The preferred conformations in different solvent environments.

The flexibility of the backbone and side chains.

The nature of intramolecular hydrogen bonds.

The solvent-accessible surface area, which is relevant for reactivity.

These simulations provide a dynamic picture that complements the static view from energy minimization calculations, offering insights into the conformational preorganization required for efficient reaction. researchgate.netru.nl

Quantum chemical calculations are essential for investigating the intricate details of chemical reactions, such as the peptide bond formation involving this compound. Because these methods can model the breaking and forming of chemical bonds, they are uniquely suited to exploring reaction mechanisms. mdpi.com

Using Density Functional Theory (DFT), researchers can model the entire reaction coordinate of a peptide coupling step. acs.org This involves:

Calculating Reactant and Product Energies: Determining the relative stability of the starting materials (this compound and the incoming nucleophile) and the final peptide product.

Locating Transition States: Identifying the highest-energy structure along the reaction pathway (the transition state). The energy of this state determines the activation energy and thus the rate of the reaction.

Mapping the Reaction Pathway: By connecting the reactants, transition state, and products, a detailed energy profile of the reaction can be constructed.

This approach allows for the comparison of different possible mechanisms. For instance, one could computationally compare the activation energy for a reaction proceeding through a carbodiimide-mediated active ester versus a symmetric anhydride (B1165640) intermediate to predict which pathway is more favorable under specific conditions. Such studies are crucial for understanding and mitigating side reactions like racemization and for the rational design of more efficient coupling protocols. acs.org

Q & A

Q. What are the critical considerations for optimizing the solid-phase synthesis of Z-D-Gln(Trt)-OH in peptide chemistry?

Methodological Answer :

  • Protection Strategy : The Trt (trityl) group on the glutamine side chain protects the amide functionality during coupling, while the Z (benzyloxycarbonyl) group safeguards the α-amine . Ensure orthogonal deprotection conditions (e.g., TFA for Z-group removal vs. mild acids for Trt) to prevent side reactions.
  • Coupling Efficiency : Use coupling agents like HOBt/DIC or OxymaPure/COMU for sterically hindered residues. Monitor reaction progress via HPLC or LC-MS to confirm coupling completion .
  • Solubility : Dissolve this compound in DMF or DCM (1 mM–10 mM stock solutions) to ensure homogeneity during resin loading .

Q. How can researchers validate the enantiomeric purity of this compound during synthesis?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA/IB column with a hexane/isopropanol gradient (85:15 v/v) to separate D- and L-enantiomers. Retention time differences ≥1.5 min indicate ≥99% enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Compare the CD spectra of synthesized batches with commercially available D-Gln standards (e.g., λ = 210–230 nm for amide transitions) .
  • Marfey’s Reagent Test : Derivatize free amino groups post-deprotection and analyze via reverse-phase HPLC to confirm D-configuration .

Key Consideration : Contamination by L-enantiomers (>1%) can disrupt peptide folding in structural studies .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

Methodological Answer :

  • Accelerated Stability Testing : Store aliquots at –20°C (dry), 4°C (in DMF), and 25°C (ambient) for 30 days. Analyze degradation products (e.g., trityl cleavage or Z-group oxidation) via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict degradation rates. For example, activation energy (Ea) >25 kJ/mol indicates high thermal stability in anhydrous DMF .
  • Critical Solvents : Avoid DMSO due to sulfoxide-induced racemization; use argon-purged DMF for oxygen-sensitive intermediates .

Q. What experimental strategies resolve discrepancies in reported coupling efficiencies of this compound in β-sheet-promoting peptides?

Methodological Answer :

  • Controlled Aggregation Studies : Use CD spectroscopy to compare β-sheet propensity in model peptides (e.g., (XGGG)n motifs) with and without this compound. Reduced β-sheet signals (e.g., minima at 218 nm) suggest steric hindrance from the Trt group .
  • Molecular Dynamics (MD) Simulations : Model the Trt group’s spatial interference with backbone hydrogen bonding (e.g., using GROMACS or AMBER). Correlate simulated RMSD values with experimental CD data .
  • Alternative Protecting Groups : Compare with Boc-D-Gln(Trt)-OH; the tert-butyloxycarbonyl (Boc) group may reduce steric bulk and improve coupling yields in β-sheet contexts .

Q. How can researchers design a mechanistic study to probe the role of this compound in modulating enzyme-substrate interactions in proteolytic assays?

Methodological Answer :

  • Fluorescent Probes : Synthesize a this compound derivative labeled with FITC (λex = 494 nm) and monitor protease binding via fluorescence polarization .
  • Kinetic Assays : Use Michaelis-Menten kinetics to measure KM and kcat values for substrate hydrolysis (e.g., trypsin or chymotrypsin) in the presence of this compound .
  • X-ray Crystallography : Co-crystallize the enzyme with this compound to resolve steric clashes or hydrogen-bonding disruptions at the active site .

Q. What computational methods predict the compatibility of this compound with non-standard amino acids in de novo peptide design?

Methodological Answer :

  • Docking Software : Use AutoDock Vina to simulate interactions between this compound and target receptors (e.g., GPCRs). Focus on binding energy (ΔG ≤ –7 kcal/mol) and RMSD ≤2.0 Å .
  • Machine Learning (ML) : Train a random forest model on existing peptide datasets to predict solubility and aggregation propensity when this compound is incorporated .
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials (e.g., using Gaussian 16) to optimize side-chain interactions in hybrid DFT frameworks .

Guidelines for Reporting Findings

  • Experimental Replicability : Document resin type (e.g., Wang or Rink), coupling agent equivalents, and deprotection times to enable reproducibility .
  • Data Contradictions : Explicitly discuss batch-to-batch variability (e.g., ee ±0.5%) and solvent lot effects in the "Results and Discussion" section .
  • Ethical Compliance : Disclose any modifications to synthetic protocols that deviate from safety standards (e.g., HF use for resin cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.